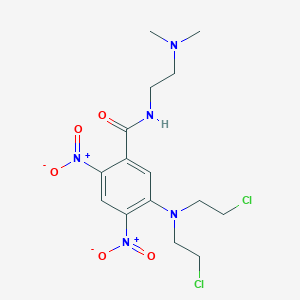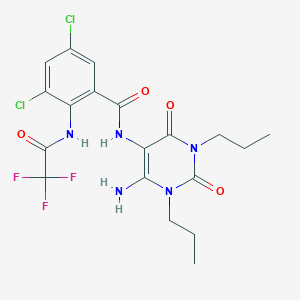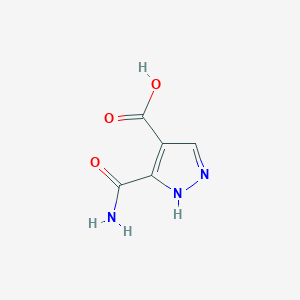
5-carbamoyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-carbamoyl-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied in detail.
Mechanism Of Action
The mechanism of action of 5-carbamoyl-1H-pyrazole-4-carboxylic acid involves the inhibition of various enzymes and proteins, including bacterial DNA gyrase, fungal chitin synthase, and viral RNA polymerase. 5-carbamoyl-1H-pyrazole-4-carboxylic acid also inhibits the growth of various weeds by affecting their metabolic pathways.
Biochemical And Physiological Effects
5-carbamoyl-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of bacterial, fungal, and viral growth. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has also been shown to affect the metabolic pathways of weeds, leading to their growth inhibition. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has been shown to be non-toxic to human cells, making it a potential candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
5-carbamoyl-1H-pyrazole-4-carboxylic acid has several advantages for laboratory experiments, including its ease of synthesis and characterization, its broad-spectrum activity against bacteria, fungi, and viruses, and its non-toxicity to human cells. However, 5-carbamoyl-1H-pyrazole-4-carboxylic acid has some limitations, including its low solubility in water, which can affect its efficacy in certain applications.
Future Directions
There are several future directions for the research on 5-carbamoyl-1H-pyrazole-4-carboxylic acid, including the development of new drugs based on 5-carbamoyl-1H-pyrazole-4-carboxylic acid, the optimization of 5-carbamoyl-1H-pyrazole-4-carboxylic acid synthesis methods, and the investigation of the potential use of 5-carbamoyl-1H-pyrazole-4-carboxylic acid as a herbicide. The study of the mechanism of action of 5-carbamoyl-1H-pyrazole-4-carboxylic acid and its effects on different metabolic pathways is also an area of future research. Overall, 5-carbamoyl-1H-pyrazole-4-carboxylic acid has shown great potential in various fields, and further research is needed to fully explore its potential applications.
Synthesis Methods
5-carbamoyl-1H-pyrazole-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-chloropyrazole-5-carboxylic acid with hydroxylamine, followed by the reaction with potassium cyanate. Another method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction with ammonia. The synthesized 5-carbamoyl-1H-pyrazole-4-carboxylic acid has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry.
Scientific Research Applications
5-carbamoyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has been shown to have antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential use as a herbicide, as it inhibits the growth of various weeds.
properties
CAS RN |
145147-06-4 |
|---|---|
Product Name |
5-carbamoyl-1H-pyrazole-4-carboxylic acid |
Molecular Formula |
C5H5N3O3 |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
5-carbamoyl-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O3/c6-4(9)3-2(5(10)11)1-7-8-3/h1H,(H2,6,9)(H,7,8)(H,10,11) |
InChI Key |
PWGFXIMOCMRSIM-UHFFFAOYSA-N |
SMILES |
C1=NNC(=C1C(=O)O)C(=O)N |
Canonical SMILES |
C1=NNC(=C1C(=O)O)C(=O)N |
synonyms |
1H-Pyrazole-4-carboxylicacid,3-(aminocarbonyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
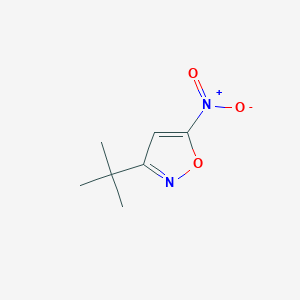
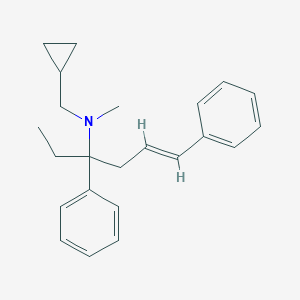
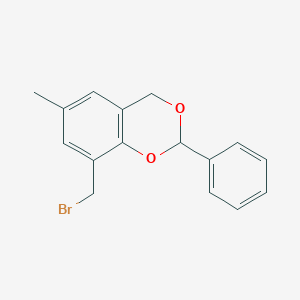
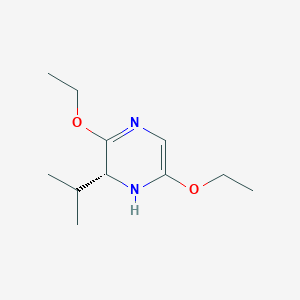
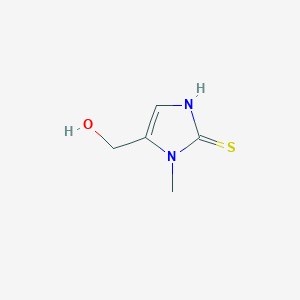
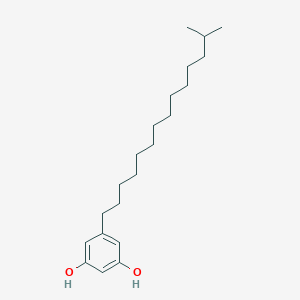
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
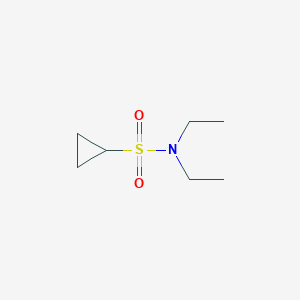
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
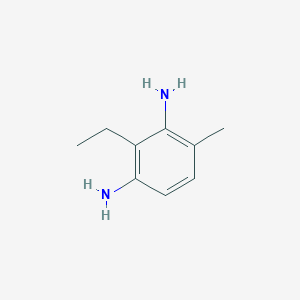
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
